The Photophysical Profile of Cyanine3 Carboxylic Acid: An In-depth Technical Guide
The Photophysical Profile of Cyanine3 Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Cyanine3 (Cy3) carboxylic acid, a widely utilized orange-fluorescent dye in biological and biomedical research. This document details the dye's spectral characteristics, quantum efficiency, and fluorescence lifetime. Furthermore, it outlines the experimental methodologies for the characterization of these properties and presents a general workflow for the bioconjugation of Cy3 carboxylic acid to proteins.
Core Photophysical Properties
Cyanine3 carboxylic acid is a bright and photostable fluorophore belonging to the cyanine (B1664457) dye family.[1] Its fluorescence is largely insensitive to pH in the range of 4 to 10, making it suitable for a variety of biological applications.[1] The photophysical properties of Cy3 carboxylic acid and its sulfonated analog, Sulfo-Cyanine3 carboxylic acid, are summarized in the tables below. The addition of sulfo groups enhances the water solubility of the dye.
Cyanine3 Carboxylic Acid (Non-Sulfonated)
| Property | Value | Reference |
| Excitation Maximum (λabs) | ~555 nm | [2] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.04 - 0.31 | [5] |
| Solubility | Good in organic solvents (DMF, DMSO), poorly soluble in water | [] |
Sulfo-Cyanine3 Carboxylic Acid
| Property | Value | Reference |
| Excitation Maximum (λabs) | ~555 nm | [2] |
| Emission Maximum (λem) | ~569 nm | [2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | |
| Fluorescence Quantum Yield (Φ) | ~0.15 | |
| Solubility | Good in water, DMSO | [4] |
Experimental Protocols
The characterization of the photophysical properties of Cyanine3 carboxylic acid involves several key experiments. The following sections provide detailed methodologies for these procedures.
Measurement of Absorption and Emission Spectra
Objective: To determine the maximum absorption and emission wavelengths of Cyanine3 carboxylic acid.
Materials:
-
Cyanine3 carboxylic acid
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or DMSO)
-
UV-Vis spectrophotometer
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Spectrofluorometer
-
Quartz cuvettes
Protocol:
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Sample Preparation: Prepare a dilute stock solution of Cyanine3 carboxylic acid in the chosen solvent. Further dilute the stock solution to obtain a final concentration with an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum Measurement:
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Use the spectrophotometer to measure the absorbance of the sample solution over a wavelength range of approximately 400 nm to 650 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Identify the wavelength at which the maximum absorbance occurs (λabs).
-
-
Emission Spectrum Measurement:
-
Transfer the sample solution to a clean quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the determined λabs.
-
Scan the emission spectrum over a wavelength range starting from approximately 10-20 nm above the excitation wavelength to about 750 nm.
-
Identify the wavelength at which the maximum fluorescence intensity is observed (λem).
-
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capability of Cyanine3 carboxylic acid at a specific wavelength.
Protocol: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where:
-
A is the absorbance at the λabs.
-
c is the molar concentration of the dye.
-
l is the path length of the cuvette (typically 1 cm).
-
Prepare a series of dilutions of Cyanine3 carboxylic acid of known concentrations in the chosen solvent.
-
Measure the absorbance of each solution at the λabs.
-
Plot a graph of absorbance versus concentration.
-
The slope of the resulting line will be the molar extinction coefficient (ε).
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To measure the efficiency of fluorescence emission of Cyanine3 carboxylic acid relative to a known standard.
Materials:
-
Cyanine3 carboxylic acid solution
-
A fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95) that absorbs at a similar wavelength to the sample.
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Protocol:
-
Sample and Standard Preparation: Prepare dilute solutions of both the Cyanine3 carboxylic acid and the reference standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.
-
Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime
Objective: To determine the average time the Cyanine3 carboxylic acid molecule spends in the excited state before returning to the ground state.
Methodology: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[7]
Instrumentation:
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Pulsed light source (e.g., picosecond laser diode) with an excitation wavelength close to the λabs of Cy3.
-
Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT).
-
TCSPC electronics.
Protocol:
-
A pulsed light source excites the sample.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is built up.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ). The fluorescence lifetime of cyanine dyes is typically in the range of nanoseconds and can be influenced by the local environment.[8][9]
Experimental Workflows and Signaling Pathways
Cyanine3 carboxylic acid is a non-activated form of the dye. For bioconjugation, it typically needs to be activated, for example, by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on proteins.[3] The following diagram illustrates a general workflow for labeling a protein with Cyanine3.
Caption: General workflow for protein labeling with Cyanine3.
Cyanine3-labeled biomolecules are extensively used in various fluorescence-based applications. A common application is in Förster Resonance Energy Transfer (FRET) studies, where Cy3 can act as a donor or acceptor to probe molecular interactions and conformational changes.
References
- 1. Cy3 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
